molecular formula C15H19F3 B12551392 [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-38-6

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene

Cat. No.: B12551392
CAS No.: 821799-38-6
M. Wt: 256.31 g/mol
InChI Key: UWAKWYOOUSDFKC-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a pent-4-en-1-yl chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide precursor under Friedel-Crafts conditions. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yl chain to a single bond, forming a saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives

Scientific Research Applications

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of the double bond in the pent-4-en-1-yl chain may facilitate interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is unique due to its combination of a trifluoromethyl group and a pent-4-en-1-yl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

821799-38-6

Molecular Formula

C15H19F3

Molecular Weight

256.31 g/mol

IUPAC Name

[3-propan-2-yl-3-(trifluoromethyl)pent-4-enyl]benzene

InChI

InChI=1S/C15H19F3/c1-4-14(12(2)3,15(16,17)18)11-10-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3

InChI Key

UWAKWYOOUSDFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)(C=C)C(F)(F)F

Origin of Product

United States

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